molecular formula C10H11FO B2580743 4'-Fluoro-3',5'-dimethylacetophenone CAS No. 42444-20-2

4'-Fluoro-3',5'-dimethylacetophenone

Cat. No. B2580743
CAS RN: 42444-20-2
M. Wt: 166.195
InChI Key: LQRLTWRRCXFFCT-UHFFFAOYSA-N
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Description

4’-Fluoro-3’,5’-dimethylacetophenone is a chemical compound with the molecular formula C10H11FO . It has a molecular weight of 166.19 g/mol . The compound is also known by other names such as 1-(4-fluoro-3,5-dimethylphenyl)ethanone and 1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of 4’-Fluoro-3’,5’-dimethylacetophenone consists of a fluoro group (F) and two methyl groups (CH3) attached to a benzene ring. The benzene ring is further connected to an acetophenone group (C=O)^ .


Physical And Chemical Properties Analysis

4’-Fluoro-3’,5’-dimethylacetophenone has several computed properties. It has a molecular weight of 166.19 g/mol and a XLogP3-AA value of 2.4, which is a measure of its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 166.079393132 g/mol . The topological polar surface area is 17.1 Ų .

Scientific Research Applications

Synthesis Techniques

The synthesis of various fluorinated compounds, including those related to 4'-Fluoro-3',5'-dimethylacetophenone, has been a topic of interest in several studies. For instance, the synthesis of complex fluorinated molecules like 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves multiple steps starting from simple fluorinated anisoles, highlighting the complexity and multi-step nature of synthesizing fluorinated compounds (Zhou Yu, 2002). Another study describes different synthesis routes for para-substituted α-fluoroacetophenones, providing insights into the electrophilic and nucleophilic fluorination of acetophenones and their dependence on the electronic properties of the substituents (Erik Fuglseth et al., 2008).

Applications in Organic Chemistry and Materials Science

Several research works have focused on the applications of fluorinated compounds in materials science and organic chemistry. For example, fluoroacetophenones were utilized as precursors in the synthesis of fluoroquinolones, a class of antibiotics, demonstrating the importance of fluorinated intermediates in pharmaceutical synthesis (B. Fulloon & C. Wentrup, 2009). Additionally, the role of fluorinated compounds in the synthesis of novel polyimides with specific optical and electronic properties has been explored, indicating their significance in creating advanced materials with tailored characteristics (Hong-shen Li et al., 2006).

Molecular Structures and Properties

The study of the molecular structures and properties of fluorinated compounds is crucial for understanding their behavior and potential applications. Investigations into the solution structures of lithium enolates of various fluorinated compounds, like cyclopentanone and acetophenones, reveal complex behaviors such as the formation of different aggregated structures, highlighting the intricate nature of these molecules (K. J. Kolonko et al., 2009).

Safety and Hazards

4’-Fluoro-3’,5’-dimethylacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-fluoro-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRLTWRRCXFFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-3',5'-dimethylacetophenone

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